4-Pentadecanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

pentadecan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O/c1-3-5-6-7-8-9-10-11-12-14-15(16)13-4-2/h3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCJWNUNXTZOXCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70303479 | |

| Record name | 4-Pentadecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70303479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925-51-9 | |

| Record name | 4-Pentadecanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pentadecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70303479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties of 4 Pentadecanone

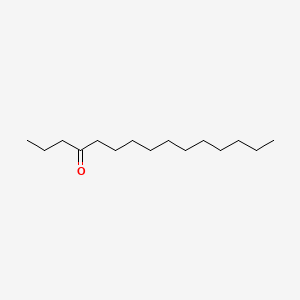

4-Pentadecanone, with the chemical formula C₁₅H₃₀O, is a saturated fatty ketone. nist.gov Its structure consists of a fifteen-carbon chain with a carbonyl group located at the fourth carbon position. This placement of the carbonyl group distinguishes it from its isomers, such as the more commonly studied methyl ketones like 2-pentadecanone (B165419).

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | Pentadecan-4-one |

| CAS Number | 925-51-9 |

| Molecular Formula | C₁₅H₃₀O |

| Molecular Weight | 226.40 g/mol |

Data sourced from NIST Chemistry WebBook nist.gov

The physical properties of this compound are characteristic of a long-chain ketone. While specific experimentally determined values for this compound are not extensively documented in readily available literature, estimations based on its structure provide valuable insights.

Table 2: Estimated Physical Properties of this compound

| Property | Estimated Value |

|---|---|

| Melting Point | 35.25 °C |

| Boiling Point | 293.03 °C |

| Density | 0.8184 g/cm³ |

Data sourced from ChemicalBook chemicalbook.com

Occurrence and Biosynthesis of 4 Pentadecanone in Biological Systems

Established Synthetic Methodologies

The construction of the 15-carbon backbone of this compound can be achieved through various synthetic strategies, primarily focusing on the formation of a key carbon-carbon bond or the functionalization of a pre-existing carbon skeleton.

Grignard Reagent-Based Syntheses for Ketone Formation

A prevalent and versatile method for the synthesis of ketones, including this compound, involves the reaction of a Grignard reagent with a suitable electrophile. One effective route is the reaction of an organomagnesium halide with a nitrile. For the synthesis of this compound, this would typically involve the reaction of undecylmagnesium bromide with butyronitrile. The Grignard reagent adds to the nitrile to form an imine intermediate, which is then hydrolyzed with aqueous acid to yield the desired ketone.

Reaction Scheme:

Another Grignard-based approach involves the reaction of a Grignard reagent with an aldehyde to form a secondary alcohol, which is subsequently oxidized to the ketone. In the context of this compound, propylmagnesium bromide could be reacted with undecanal to produce 4-pentadecanol. This secondary alcohol can then be oxidized using common oxidizing agents like pyridinium chlorochromate (PCC) or a Swern oxidation to yield this compound.

| Reactant 1 | Reactant 2 | Intermediate | Product |

| Undecylmagnesium bromide | Butyronitrile | Iminium salt | This compound |

| Propylmagnesium bromide | Undecanal | 4-Pentadecanol | This compound |

Other Carbon-Carbon Bond Formation Reactions for Long-Chain Ketones

Beyond Grignard reagents, other carbon-carbon bond-forming reactions are instrumental in the synthesis of long-chain ketones. The Friedel-Crafts acylation, for instance, is a classic method for forming aryl ketones, but adaptations can be used for aliphatic ketones. However, its application to the direct synthesis of this compound from simple precursors is less common due to potential rearrangements and the need for suitable substrates.

A more relevant method involves the use of organocadmium reagents. The reaction of an acyl chloride with a dialkylcadmium reagent provides a reliable route to ketones without the common side reaction of addition to the newly formed ketone, a frequent issue with more reactive organometallics like Grignard reagents. For this compound, one could envision the reaction of undecanoyl chloride with dipropylcadmium.

Selective Oxidation and Functional Group Interconversions

The synthesis of this compound can also be accomplished through the selective oxidation of a corresponding precursor. As mentioned, the oxidation of the secondary alcohol, 4-pentadecanol, is a straightforward and high-yielding method. Various modern oxidation protocols, such as those employing Dess-Martin periodinane or TEMPO-based catalysts, offer mild and selective conditions for this transformation.

Furthermore, functional group interconversions can provide access to this compound. For example, the ozonolysis of an appropriately substituted alkene can yield the desired ketone, although this is a less common synthetic route for a simple long-chain ketone.

Reaction Mechanisms and Kinetics Studies

The reactivity of this compound is dictated by the electrophilic nature of the carbonyl carbon and the acidity of the protons on the alpha-carbons.

Electrophilic and Nucleophilic Reactions of the Ketone Moiety

The carbonyl group in this compound is polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This polarity governs its reactions with a wide array of reagents.

Nucleophilic Addition: The most characteristic reaction of ketones is nucleophilic addition to the carbonyl carbon. Strong nucleophiles, such as Grignard reagents (e.g., methylmagnesium bromide) or organolithium reagents (e.g., methyllithium), will add to the carbonyl group of this compound to form a tertiary alcohol after acidic workup. masterorganicchemistry.comlibretexts.org The reaction proceeds via a tetrahedral intermediate. libretexts.org

Reduction: this compound can be reduced to the corresponding secondary alcohol, 4-pentadecanol, using various reducing agents. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reagents for this transformation.

| Reagent | Product | Reaction Type |

| Methylmagnesium bromide | 4-Methyl-4-pentadecanol | Nucleophilic Addition |

| Sodium borohydride | 4-Pentadecanol | Reduction |

Electrophilic Reactions: While the carbonyl carbon is electrophilic, the oxygen atom, with its lone pairs of electrons, can act as a Lewis base and react with electrophiles. Protonation of the carbonyl oxygen by an acid, for instance, activates the ketone towards nucleophilic attack.

Alpha-Carbon Reactions and Enolate Chemistry

The hydrogen atoms on the carbons adjacent to the carbonyl group (the α-carbons) in this compound are acidic due to the electron-withdrawing effect of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate.

Enolate Formation: Treatment of this compound with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) will result in the quantitative formation of the lithium enolate. fiveable.mewikipedia.org The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions. A bulky base like LDA will preferentially deprotonate the less sterically hindered α-carbon (C-3), leading to the kinetic enolate. masterorganicchemistry.comlumenlearning.com Weaker bases or higher temperatures can lead to the more thermodynamically stable, more substituted enolate (at C-5). masterorganicchemistry.comlibretexts.org

Alkylation: The enolate of this compound is a powerful nucleophile and can react with electrophiles, such as alkyl halides, in an Sₙ2 reaction. fiveable.melumenlearning.com This alpha-alkylation is a valuable method for forming new carbon-carbon bonds. For example, the lithium enolate of this compound can be reacted with methyl iodide to yield 3-methyl-4-pentadecanone or 5-methyl-4-pentadecanone, depending on the enolate formed. masterorganicchemistry.comlibretexts.org

Halogenation: In the presence of an acid or base catalyst, this compound can undergo halogenation at the alpha-position. wikipedia.orgmasterorganicchemistry.comyoutube.comfiveable.me The acid-catalyzed mechanism proceeds through the enol intermediate, which acts as a nucleophile and attacks the halogen. masterorganicchemistry.comyoutube.com The base-catalyzed halogenation occurs via the enolate ion. wikipedia.org

Aldol Reaction: The enolate of this compound can also act as a nucleophile in an aldol reaction, attacking the carbonyl carbon of another molecule, such as an aldehyde like benzaldehyde, to form a β-hydroxy ketone. wikipedia.orgumkc.edumasterorganicchemistry.commagritek.comlibretexts.org Subsequent dehydration can lead to an α,β-unsaturated ketone. masterorganicchemistry.commagritek.com

| Reaction | Reagents | Key Intermediate | Product |

| Enolate Formation | Lithium Diisopropylamide (LDA) | Lithium enolate | - |

| Alkylation | 1. LDA 2. Methyl Iodide | Lithium enolate | 3-Methyl-4-pentadecanone or 5-Methyl-4-pentadecanone |

| Alpha-Bromination | Br₂, H⁺ | Enol | 3-Bromo-4-pentadecanone or 5-Bromo-4-pentadecanone |

| Aldol Reaction | Benzaldehyde, Base | Enolate | β-Hydroxy ketone |

Catalysis in this compound Related Reactions

Catalysis is fundamental to achieving efficient and selective transformations of ketones like this compound. Both metal-based and organic catalysts are employed to facilitate a variety of reactions, including reductions and carbon-carbon bond formations.

Hydrogenation and Transfer Hydrogenation: The carbonyl group of this compound can be reduced to a hydroxyl group, forming 4-pentadecanol, through catalytic hydrogenation. This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. libretexts.orgquora.comstudy.com Common catalysts for this transformation include palladium, platinum, and nickel. libretexts.org While effective, this method often requires high pressure and temperature. quora.com

A milder alternative is transfer hydrogenation, which uses a hydrogen donor molecule in place of H₂ gas. For instance, iridium complexes can catalyze the transfer hydrogenation of ketones using sustainable donors like glucose. mdpi.com This method can be performed in environmentally benign solvents like water. mdpi.com

Organocatalysis for Functionalization: Organocatalysis, the use of small organic molecules as catalysts, offers powerful methods for functionalizing ketones. rsc.org For a ketone like this compound, organocatalysts can activate the molecule to react at positions alpha (α) or beta (β) to the carbonyl group.

α-Functionalization: Chiral amines, such as L-proline, can catalyze the direct asymmetric α-amination of ketones, introducing a nitrogen-containing group. This reaction is highly regioselective, typically occurring at the more substituted carbon. rsc.org

β-Functionalization: Through the synergistic combination of photoredox catalysis and organocatalysis, it is possible to achieve direct β-functionalization of cyclic ketones. nih.govthieme-connect.com This advanced strategy involves the generation of radical intermediates that couple to form new carbon-carbon bonds, a process that could be adapted for linear ketones like this compound.

Table 1: Catalytic Reactions Applicable to this compound

| Reaction Type | Catalyst/Reagent | Product Type | Key Features |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Secondary Alcohol (4-Pentadecanol) | Reduces carbonyl to hydroxyl group. libretexts.orgstudy.com |

| Transfer Hydrogenation | Iridium complex, Glucose | Secondary Alcohol (4-Pentadecanol) | Uses a hydrogen donor instead of H₂ gas; can be done in water. mdpi.com |

| Organocatalytic α-Amination | L-proline, Diethyl azodicarboxylate | α-Amino Ketone | Introduces a nitrogen functional group at the α-position. rsc.org |

Derivatization Strategies for Academic Research

Derivatization of this compound is a crucial strategy in academic research for several purposes. It allows for the protection of the carbonyl group during multi-step syntheses, facilitates the characterization and identification of the ketone, and enables the creation of diverse molecular libraries for screening and further synthetic applications.

Synthesis of Substituted Pentadecanone Analogues

Creating analogues of this compound with substituents at various positions is essential for structure-activity relationship studies. A primary focus is the functionalization of the α-carbon.

The classical approach involves the deprotonation of the α-C–H bond to form an enolate, which then acts as a nucleophile. researchgate.net This enolate can react with various electrophiles to introduce new substituents. For instance, α-alkylation can be achieved by reacting the enolate of this compound with an alkyl halide. organic-chemistry.org

Modern methods provide more direct and greener alternatives. For example, palladium-catalyzed reactions can achieve the α-alkylation of ketones using primary alcohols as the alkylating agents. organic-chemistry.org Furthermore, direct α-heteroatom functionalization allows for the introduction of atoms other than carbon, such as halogens. nih.gov For example, α-iodoketones can be synthesized by reacting the ketone with iodine (I₂) and copper(II) oxide. nih.gov

Formation of Functionalized Derivatives (e.g., oximes, hydrazones, enol ethers)

The carbonyl group of this compound is highly reactive and can be converted into a variety of functionalized derivatives.

Oximes: this compound can react with hydroxylamine (NH₂OH) to form this compound oxime. wikipedia.orgbyjus.com This condensation reaction eliminates a molecule of water and is a common method for the protection and characterization of ketones. wikipedia.orgnih.gov Green chemistry approaches for this synthesis include solvent-free grinding methods. nih.gov

Hydrazones: The reaction of this compound with hydrazine (B178648) (H₂NNH₂) or its derivatives (e.g., phenylhydrazine) yields the corresponding hydrazone. wikipedia.org This reaction is analogous to oxime formation and is fundamental in organic synthesis, notably as an intermediate step in the Wolff-Kishner reduction, which converts a ketone to an alkane. wikipedia.orglibretexts.org

Enol Ethers: Silyl (B83357) enol ethers are important synthetic intermediates that can be prepared from this compound by reacting it with a silyl electrophile, such as trimethylsilyl (B98337) chloride, in the presence of a base. wikipedia.org The choice of base and reaction conditions can control the regioselectivity of the reaction, leading to either the kinetic or thermodynamic enol ether. wikipedia.org

Table 2: Common Functionalized Derivatives of this compound

| Derivative | Reagent | Functional Group Formed |

|---|---|---|

| Oxime | Hydroxylamine (NH₂OH) | C=N-OH wikipedia.orgbyjus.com |

| Hydrazone | Hydrazine (H₂NNH₂) | C=N-NH₂ wikipedia.org |

| Silyl Enol Ether | Trimethylsilyl chloride, Base (e.g., LDA) | C=C-O-SiR₃ wikipedia.org |

Advanced Synthetic Approaches to Novel this compound Analogues

Modern synthetic chemistry offers sophisticated strategies to construct novel ketone analogues that would be difficult to access through traditional methods.

One such strategy is remote functionalization , where a reaction occurs at a site distant from an initial functional group. A nickel-catalyzed "chain walking" process allows for the conversion of ketones with a distal olefin group into specific Z-silyl enol ethers. acs.orgnih.gov This method provides exceptional control over both the position and stereochemistry of the resulting double bond, independent of thermodynamic stability. acs.orgnih.gov

Another powerful tool is the use of alkynes as synthetic equivalents of ketones . nih.gov Alkynes are generally less reactive than ketones, allowing them to be carried through a synthesis and then converted to a carbonyl group at a later stage via reactions like acid-catalyzed hydration. youtube.com This approach provides flexibility in complex molecule synthesis where direct use of a ketone might be problematic. nih.gov

Advanced Analytical and Spectroscopic Characterization of 4 Pentadecanone

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are paramount for the separation of 4-pentadecanone from complex matrices and for its accurate quantification. Gas chromatography and liquid chromatography, particularly when coupled with mass spectrometry, offer the high resolution and sensitivity required for the analysis of this and similar long-chain ketones.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. In GC-MS, the sample is vaporized and separated based on the compound's boiling point and interaction with the stationary phase of the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum that acts as a molecular fingerprint.

For the analysis of this compound, a non-polar capillary column, such as one coated with a 5% phenyl-methylpolysiloxane stationary phase, is typically employed. The use of temperature programming, where the column temperature is gradually increased during the analysis, is crucial for achieving good peak shape and resolution for long-chain ketones nmrdb.orgtcd.iespectrabase.com. A typical temperature program might start at a lower temperature to allow for the elution of more volatile compounds, followed by a ramp to a higher temperature to elute less volatile compounds like this compound.

The mass spectrum of this compound obtained by electron ionization (EI) shows a characteristic fragmentation pattern that allows for its unambiguous identification. The molecular ion peak (M+) may be observed, along with other significant fragments resulting from the cleavage of the carbon-carbon bonds adjacent to the carbonyl group.

Table 1: Predicted GC-MS Parameters for this compound

| Parameter | Value |

| Column Type | 5% Phenyl-methylpolysiloxane |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Temperature Program | Initial temp. 50°C, hold 2 min, ramp to 250°C at 10°C/min, hold 5 min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

Note: This is a predicted set of parameters and may require optimization for specific applications.

Quantitative analysis of this compound by GC-MS is typically performed using an internal standard method to ensure accuracy and precision nih.govresearchgate.netlibretexts.org. An internal standard, a compound with similar chemical properties to this compound but with a different retention time, is added in a known concentration to both the calibration standards and the unknown samples. By comparing the peak area of this compound to that of the internal standard, accurate quantification can be achieved, compensating for variations in sample injection and instrument response nih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies

Liquid chromatography-mass spectrometry (LC-MS) provides a powerful alternative to GC-MS, particularly for less volatile or thermally labile compounds. However, the analysis of non-polar, long-chain aliphatic ketones like this compound by LC-MS can be challenging due to their poor ionization efficiency in common electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) sources.

To overcome this limitation, derivatization is often employed to introduce a readily ionizable functional group into the this compound molecule nih.govddtjournal.commeliomics.com. A common derivatization agent for ketones is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the carbonyl group to form a 2,4-dinitrophenylhydrazone derivative ddtjournal.com. This derivative is more polar and can be efficiently ionized by ESI in negative ion mode, significantly enhancing the sensitivity of the LC-MS analysis sigmaaldrich.comresearchgate.netnih.gov.

The separation of the derivatized this compound is typically achieved using reversed-phase high-performance liquid chromatography (HPLC) with a C18 column researchgate.netsielc.com. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid or buffer to improve peak shape .

Table 2: General LC-MS Methodology for this compound (with Derivatization)

| Step | Description |

| Derivatization | Reaction with 2,4-dinitrophenylhydrazine (DNPH) to form the hydrazone derivative. |

| Chromatography | Reversed-phase HPLC with a C18 column. |

| Mobile Phase | Gradient elution with a water/acetonitrile or water/methanol mixture. |

| Ionization | Electrospray Ionization (ESI) in negative ion mode. |

| Detection | Tandem mass spectrometry (MS/MS) for enhanced selectivity and sensitivity. |

Quantitative analysis by LC-MS/MS is highly specific and sensitive, utilizing multiple reaction monitoring (MRM) to monitor a specific precursor-to-product ion transition for the derivatized this compound usda.govdrugbank.complos.org.

Advanced Separation Techniques (e.g., Multidimensional Chromatography)

For highly complex samples where one-dimensional chromatographic techniques may not provide sufficient resolution, multidimensional chromatography offers a powerful solution researchgate.netnih.gov. Comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) is particularly well-suited for the detailed analysis of complex mixtures containing a wide range of compounds, including ketones usda.govplos.orggcms.czamazonaws.com.

In GCxGC, two columns with different stationary phases (e.g., a non-polar column in the first dimension and a polar column in the second dimension) are connected in series via a modulator. The modulator traps small, sequential fractions of the effluent from the first column and rapidly injects them onto the second column for a fast separation. This results in a highly structured two-dimensional chromatogram with significantly increased peak capacity and resolution compared to conventional GC-MS nih.gov. The use of a TOFMS detector is advantageous due to its fast acquisition speed, which is necessary to capture the narrow peaks produced in the second dimension plos.org.

This technique can effectively separate this compound from isomeric compounds and other matrix components that may co-elute in a one-dimensional separation, leading to more accurate identification and quantification.

Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound. Nuclear magnetic resonance (NMR), infrared (IR), and Raman spectroscopy provide detailed information about the molecular framework and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon skeleton and the chemical environment of each proton.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the different types of protons in the molecule. The protons on the carbons alpha to the carbonyl group (C3 and C5) will be deshielded and appear as triplets at approximately 2.4 ppm. The terminal methyl groups (C1 and C15) will appear as triplets at around 0.9 ppm. The numerous methylene groups in the long alkyl chains will produce a complex multiplet in the region of 1.2-1.6 ppm gcms.czoregonstate.eduyoutube.com.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. The most deshielded signal will be that of the carbonyl carbon (C4), appearing at around 211 ppm nih.govnih.govresearchgate.netglsciences.com. The carbons alpha to the carbonyl group (C3 and C5) will resonate at approximately 42 and 40 ppm, respectively. The terminal methyl carbons (C1 and C15) will appear at around 14 ppm, while the other methylene carbons in the alkyl chains will have signals in the range of 22-32 ppm spectrabase.comchemaxon.comupi.edu.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | 0.90 (t) | 14.1 |

| C2 | 1.58 (m) | 22.7 |

| C3 | 2.40 (t) | 42.9 |

| C4 | - | 211.2 |

| C5 | 2.40 (t) | 39.9 |

| C6 | 1.55 (m) | 23.9 |

| C7-C13 | 1.25-1.30 (m) | 29.3-29.7 |

| C14 | 1.25 (m) | 31.9 |

| C15 | 0.88 (t) | 14.1 |

Note: These are predicted values and may vary slightly from experimental data. 't' denotes a triplet and 'm' denotes a multiplet.

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are used to confirm the connectivity of the molecule tcd.ieddtjournal.comamazonaws.comyoutube.comyoutube.comlibretexts.orgsdsu.eduresearchgate.net. A COSY spectrum would show correlations between adjacent protons, for example, between the protons on C2 and C3, and between the protons on C5 and C6. An HMBC spectrum would reveal long-range couplings between protons and carbons (typically over 2-3 bonds), which is crucial for confirming the position of the carbonyl group. For instance, the protons on C3 and C5 would show correlations to the carbonyl carbon at C4.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of monochromatic light (Raman).

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration, which is expected to appear around 1715 cm⁻¹ for a saturated aliphatic ketone researchgate.netresearchgate.netupi.eduthermofisher.cominstanano.comresearchgate.netresearchgate.netupi.edu. Other significant absorptions include the C-H stretching vibrations of the methyl and methylene groups in the 2850-2960 cm⁻¹ region and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹ researchgate.netgcms.czthermofisher.comresearchgate.net.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. For a symmetrical molecule, some vibrational modes may be Raman active but IR inactive, and vice versa. In the Raman spectrum of this compound, the C=O stretching vibration would also be a prominent feature researchgate.netlibretexts.orgcdnsciencepub.comlibretexts.orgchemrxiv.org. The C-C stretching and C-H bending vibrations of the long alkyl chains would also be observable libretexts.org. Surface-Enhanced Raman Spectroscopy (SERS) could be employed to enhance the signal intensity for trace-level detection and quantification meliomics.com.

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |

| C-H Stretch (sp³) | 2850 - 2960 | IR, Raman |

| C=O Stretch | 1710 - 1720 | IR (strong), Raman (strong) |

| C-H Bend (CH₂) | ~1465 | IR, Raman |

| C-H Bend (CH₃) | ~1375 | IR, Raman |

| C-C Stretch | 1000 - 1200 | IR (weak), Raman |

Mass Spectrometry (MS/MS, High-Resolution MS) for Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural details of compounds based on the mass-to-charge ratio (m/z) of their ions. For this compound (C₁₅H₃₀O, molecular weight: 226.40 g/mol ), electron ionization (EI) is a common method that generates a molecular ion (M⁺•) and a series of fragment ions, the pattern of which provides a molecular fingerprint. nist.gov

The fragmentation of aliphatic ketones is dominated by specific, well-understood pathways, primarily α-cleavage and the McLafferty rearrangement. jove.comjove.commetwarebio.com

α-Cleavage: This is the cleavage of the carbon-carbon bond adjacent to the carbonyl group. libretexts.org For this compound, there are two possible α-cleavage sites:

Cleavage of the propyl-carbonyl bond (C₃-C₄) results in the loss of a propyl radical (•C₃H₇) and the formation of a stable acylium ion [CH₃(CH₂)₁₀CO]⁺ with an m/z of 183.

Cleavage of the undecyl-carbonyl bond (C₄-C₅) leads to the loss of an undecyl radical (•C₁₁H₂₃) and the formation of the acylium ion [CH₃CH₂CH₂CO]⁺ with an m/z of 71.

McLafferty Rearrangement: This rearrangement occurs in carbonyl compounds that have a γ-hydrogen atom. The process involves a six-membered ring transition state, leading to the cleavage of the β-carbon bond and the formation of a neutral alkene and a new radical cation. jove.com In this compound, a γ-hydrogen can be abstracted from the C₆ position, resulting in the elimination of a neutral octene molecule (C₈H₁₆) and the formation of an enol radical cation with an m/z of 100.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion and its fragments with high accuracy (typically <5 ppm). This allows for the unambiguous determination of their elemental compositions, confirming the identity of each fragment and distinguishing between isobaric interferences.

Tandem Mass Spectrometry (MS/MS) provides further structural confirmation. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion at m/z 226 or a major fragment ion like m/z 183) is selected, isolated, and subjected to collision-induced dissociation (CID). The resulting product ions are then analyzed. This technique helps to establish direct relationships between fragment ions, confirming the proposed fragmentation pathways.

The table below summarizes the predicted primary fragments of this compound in an EI-MS experiment.

| Fragmentation Pathway | Neutral Loss | Fragment Ion Structure | Predicted m/z |

| α-Cleavage (loss of undecyl) | •C₁₁H₂₃ | [CH₃CH₂CH₂CO]⁺ | 71 |

| α-Cleavage (loss of propyl) | •C₃H₇ | [CH₃(CH₂)₁₀CO]⁺ | 183 |

| McLafferty Rearrangement | C₈H₁₆ | [C₆H₁₂O]⁺• | 100 |

**4.3. Other Instrumental Analytical Methods for Comprehensive Characterization

Beyond mass spectrometry, a range of instrumental techniques is essential for a full characterization of a compound's solid-state and surface properties.

Other Instrumental Analytical Methods for Comprehensive Characterization

X-ray Diffraction (XRD) for Crystalline Forms Analysis

X-ray Diffraction (XRD) is the primary technique for analyzing the solid-state structure of crystalline materials. If this compound is crystallized, XRD can provide detailed information about its atomic arrangement, including unit cell dimensions and crystal symmetry. Long-chain aliphatic compounds, including ketones, typically crystallize in a lamellar (layered) structure. colostate.edu

An XRD pattern of crystalline this compound would be expected to show two distinct sets of peaks:

Long Spacing Peaks: These appear at low diffraction angles (2θ) and correspond to the thickness of the molecular layers (d-spacing), which is related to the extended length of the C₁₅ chain.

Short Spacing Peaks: These are found at higher diffraction angles and relate to the lateral packing of the aliphatic chains within the layers. The positions of these peaks can determine the methylene subcell symmetry, which is commonly orthorhombic for long-chain alkanes and their derivatives. colostate.edu

Furthermore, XRD is crucial for identifying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs of this compound would yield distinct XRD patterns due to differences in their crystal packing and would exhibit different physical properties.

Surface Analysis Techniques (e.g., X-ray Photoelectron Spectroscopy (XPS), Time of Flight Secondary Ion Mass Spectrometry (ToF-SIMS))

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative elemental and chemical state information from the outermost 1-10 nm of a material. eag.com An XPS analysis of a this compound sample would yield spectra for the constituent elements, primarily carbon and oxygen.

The high-resolution C 1s spectrum is particularly informative. It would be deconvoluted into at least two components:

A main peak at a lower binding energy (~285.0 eV) corresponding to the carbon atoms in the aliphatic alkyl chains (C-C, C-H bonds).

A chemically shifted peak at a higher binding energy (~288 eV) corresponding to the carbonyl carbon (C=O), which is deshielded due to the electronegative oxygen atom. eag.comnih.gov

The O 1s spectrum would show a single peak corresponding to the carbonyl oxygen. The relative areas of these peaks can be used to confirm the elemental stoichiometry at the surface.

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is an extremely surface-sensitive mass spectrometry technique, analyzing the top 1-2 nm of a sample. phi.com It bombards the surface with a pulsed primary ion beam, generating secondary ions that are analyzed by a time-of-flight mass spectrometer. ToF-SIMS is capable of detecting intact molecular ions as well as characteristic fragment ions with high mass resolution. phi.comproquest.com

For a surface containing this compound, the ToF-SIMS spectrum would be expected to show:

A quasimolecular ion, such as the protonated molecule [M+H]⁺ at m/z 227 or the deprotonated molecule [M-H]⁻ at m/z 225.

Characteristic fragment ions similar to those observed in EI-MS, such as acylium ions.

The high spatial resolution (<0.1 µm) of ToF-SIMS also allows for chemical imaging, which can map the distribution of this compound across a surface, making it invaluable for contamination analysis or studying its presence in complex matrices. phi.com

Advanced Material Characterization Techniques (e.g., Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM))

Scanning Electron Microscopy (SEM) is used to obtain high-resolution images of a sample's surface morphology. For a solid sample of this compound, SEM could be used to visualize the size, shape, and texture of its crystals or particles. This is useful for studying crystal habits, identifying different crystalline phases by their morphology, and assessing particle size distribution in a powdered sample. The technique can provide valuable information on how different crystallization conditions affect the solid form of the compound.

Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that can generate three-dimensional images of a surface with nanometer-scale resolution. azom.com AFM is particularly well-suited for characterizing thin films or single crystals of organic molecules. researchgate.netacs.org An AFM analysis of this compound could provide:

High-resolution topographic images of a thin film, revealing features such as molecular terraces, grain boundaries, and surface roughness.

Information on the ordering and packing of molecules on a substrate.

In addition to topography, AFM can operate in various modes to probe local mechanical properties like adhesion and stiffness, providing a deeper understanding of the material's nanoscale characteristics. unileoben.ac.atresearchgate.net

Theoretical and Computational Studies of 4 Pentadecanone

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of 4-pentadecanone. These calculations solve approximations of the Schrödinger equation to determine the molecule's energetic and electronic states.

The electronic structure of this compound is characterized by the presence of a polar carbonyl group (C=O) and nonpolar alkyl chains. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding its chemical reactivity. In aliphatic ketones like this compound, the HOMO is typically associated with the non-bonding lone pair electrons on the oxygen atom of the carbonyl group. The LUMO is generally the antibonding π* orbital of the C=O bond.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A larger gap implies higher stability and lower reactivity. While specific DFT calculations for this compound are not widely published, data from similar long-chain ketones suggest a significant HOMO-LUMO gap, characteristic of a kinetically stable molecule. The energy of this gap influences the molecule's electronic transitions and its potential to engage in chemical reactions.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

| Property | Description | Predicted Characteristic |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Primarily localized on the oxygen lone pairs of the carbonyl group. |

| LUMO | Lowest Unoccupied Molecular Orbital | Primarily the π* antibonding orbital of the carbonyl C=O bond. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Expected to be large, indicating high kinetic stability. |

Computational methods can accurately predict various spectroscopic properties of this compound, which are invaluable for its identification and structural elucidation.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule's chemical bonds. For this compound, the most prominent predicted absorption would be a strong C=O stretching vibration, characteristic of aliphatic ketones, appearing around 1715 cm⁻¹. Other predicted bands would include C-H stretching vibrations from the alkyl chains around 2850-2960 cm⁻¹ and C-H bending vibrations at lower wavenumbers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be predicted with a high degree of accuracy using DFT calculations. For this compound, the ¹³C NMR spectrum is predicted to show a characteristic signal for the carbonyl carbon in the downfield region of 200-215 ppm. The carbons alpha to the carbonyl group are expected to resonate around 40-50 ppm, while the other alkyl chain carbons would appear further upfield. In the ¹H NMR spectrum, the protons on the alpha-carbons would be the most deshielded of the alkyl protons, appearing around 2.4 ppm.

UV-Vis Spectroscopy: Predictions for UV-Vis spectra involve calculating the electronic transitions between molecular orbitals. Aliphatic ketones like this compound are expected to exhibit a weak absorption band in the UV region around 270-300 nm. This absorption corresponds to the n → π* transition, where an electron from a non-bonding orbital on the oxygen (the HOMO) is excited to the antibonding π* orbital of the carbonyl group (the LUMO).

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Wavenumber/Chemical Shift/Wavelength |

|---|---|---|

| IR | C=O Stretch | ~1715 cm⁻¹ |

| C-H Stretch | ~2850-2960 cm⁻¹ | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~200-215 ppm |

| Alpha-Carbons (-CH₂-C=O) | ~40-50 ppm | |

| ¹H NMR | Alpha-Protons (-CH₂-C=O) | ~2.4 ppm |

| UV-Vis | n → π* Transition | ~270-300 nm |

Quantum chemical calculations can also predict various molecular properties that influence the physical behavior and chemical reactivity of this compound. The polar carbonyl group imparts a moderate dipole moment to the otherwise nonpolar molecule. This polarity is expected to influence its solubility and intermolecular interactions.

The reactivity of this compound is centered around the carbonyl group. The calculated electron distribution would show a partial positive charge on the carbonyl carbon and a partial negative charge on the oxygen. This makes the carbonyl carbon an electrophilic site, susceptible to attack by nucleophiles. The carbonyl oxygen, with its lone pairs of electrons, is a nucleophilic and basic site. Computational studies can model the reaction pathways and transition states for reactions such as nucleophilic addition and enolate formation.

Molecular Dynamics and Simulation

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of this compound, including its conformational flexibility and its interactions with other molecules. These simulations solve Newton's equations of motion for a system of atoms and molecules, offering a dynamic picture of molecular behavior.

MD simulations can model the behavior of this compound in different environments. In aqueous environments, the polar carbonyl head group would interact with water molecules through dipole-dipole interactions, while the long hydrophobic alkyl tails would be repelled by water, leading to aggregation or partitioning into nonpolar environments. In nonpolar solvents, this compound would be readily solvated through van der Waals interactions.

The amphiphilic nature of this compound suggests it could interact with biological macromolecules such as lipid membranes. MD simulations could show the insertion of the hydrophobic alkyl chains into the nonpolar interior of a lipid bilayer, with the polar carbonyl group remaining near the polar head groups of the lipids. Such simulations are crucial for understanding the potential biological activity or environmental fate of the compound.

Reaction Modeling and Mechanism Elucidation of this compound

Due to a lack of specific theoretical and computational studies on this compound, this section will draw upon analogous research conducted on smaller ketones to illustrate the principles of reaction modeling and mechanism elucidation. The unimolecular elimination of 2-pentanone, a structurally related ketone, provides a relevant case study for understanding the types of reaction pathways, transition states, and kinetic and thermodynamic parameters that could be computationally investigated for this compound.

Transition State Analysis and Reaction Pathways

Computational chemistry allows for the detailed exploration of reaction mechanisms at the molecular level. For ketones like this compound, a potential reaction pathway is the Norrish Type II reaction, a well-known photochemical or thermal process for carbonyl compounds possessing a γ-hydrogen. This reaction proceeds through a cyclic transition state to yield an enol and an alkene.

Theoretical studies on the gas-phase elimination of 2-pentanone have been carried out using Density Functional Theory (DFT) at the B3LYP/6-31+g(d) level of theory. scholarsresearchlibrary.com These studies indicate that the reaction proceeds via a concerted, one-step mechanism through a six-membered cyclic transition state. scholarsresearchlibrary.com In this transition state, the carbonyl oxygen abstracts a γ-hydrogen, leading to the cleavage of the α-β carbon-carbon bond and the formation of ethene and propen-2-ol (the enol form of acetone). scholarsresearchlibrary.com

The transition state is a critical point on the potential energy surface, representing the highest energy barrier that must be overcome for the reaction to occur. scholarsresearchlibrary.com Its geometry is characterized by the partial formation and breaking of several bonds simultaneously. For the analogous 2-pentanone elimination, analysis of the transition state would reveal elongated C-H and C-C bonds that are in the process of cleaving, and a developing O-H bond as the hydrogen transfer takes place.

Table 1: Key Geometric Parameters of the Transition State for the Unimolecular Elimination of an Analogous Ketone (2-Pentanone)

| Parameter | Description | Value (Å) |

| O=C bond length | Carbonyl bond in the reactant | (Value not explicitly found in search results) |

| γ-C-H bond length | Bond being broken | (Value not explicitly found in search results) |

| O---H distance | Developing bond in the transition state | (Value not explicitly found in search results) |

| α-C-β-C bond length | Bond being cleaved in the transition state | (Value not explicitly found in search results) |

| β-C=γ-C bond length | Developing double bond in the alkene product | (Value not explicitly found in search results) |

Intrinsic Reaction Coordinate (IRC) analysis is often employed to confirm that the identified transition state correctly connects the reactant (2-pentanone) with the desired products (ethene and propen-2-ol) on the potential energy surface. scholarsresearchlibrary.com

Kinetic and Thermodynamic Predictions of Chemical Transformations

Computational models are instrumental in predicting the kinetic and thermodynamic feasibility of a proposed reaction pathway. By calculating the energies of the reactants, transition state, and products, key parameters such as activation energy (Ea), enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡) can be determined.

For the unimolecular elimination of 2-pentanone, DFT calculations have provided the following energetic details:

The activation energy (Ea) for the formation of the six-membered ring transition state is calculated to be 56.13 kcal/mol . scholarsresearchlibrary.com This value represents the energy barrier for the reaction.

The Gibbs free energy of activation (ΔG‡) is reported as 57.34 kcal/mol . scholarsresearchlibrary.com This value, which includes entropic effects, is crucial for predicting the reaction rate.

These thermodynamic and kinetic parameters provide a quantitative understanding of the reaction. The high activation energy suggests that the reaction requires a significant energy input, such as heat or light, to proceed at a reasonable rate. The endothermic nature of the reaction indicates that it is not thermodynamically favorable under standard conditions.

Table 2: Calculated Thermodynamic and Kinetic Parameters for the Unimolecular Elimination of an Analogous Ketone (2-Pentanone)

| Parameter | Description | Calculated Value |

| Activation Energy (Ea) | The minimum energy required to initiate the reaction. | 56.13 kcal/mol scholarsresearchlibrary.com |

| Gibbs Free Energy of Activation (ΔG‡) | The change in Gibbs free energy between the reactants and the transition state. | 57.34 kcal/mol scholarsresearchlibrary.com |

| Enthalpy of Reaction (ΔHrxn) | The overall change in enthalpy for the reaction. | 22.35 kcal/mol (endothermic) scholarsresearchlibrary.com |

| Enthalpy of Activation (ΔH‡) | The change in enthalpy between the reactants and the transition state. | (Value not explicitly found in search results) |

| Entropy of Activation (ΔS‡) | The change in entropy between the reactants and the transition state. | (Value not explicitly found in search results) |

Note: The calculated parameters are for the gas-phase elimination of 2-pentanone at the B3LYP/6-31+g(d) level of theory. scholarsresearchlibrary.com

By applying these computational methodologies to this compound, researchers could similarly predict its reaction pathways, characterize the transition states involved, and determine the kinetic and thermodynamic parameters for its potential chemical transformations. This would provide valuable insights into the reactivity and stability of this long-chain ketone.

Environmental Dynamics and Biodegradation of 4 Pentadecanone

Environmental Occurrence and Distribution in Various Compartments

4-Pentadecanone, a 15-carbon ketone, is a semi-volatile organic compound (SVOC) that can be introduced into the environment through both natural and anthropogenic pathways. Its presence in the environment is influenced by its physical and chemical properties, which dictate its partitioning between air, water, soil, and sediment.

While specific data on the widespread environmental concentrations of this compound are limited, its natural origin is suggested by its identification as a semiochemical. It is used in the chemical communication system of the Clarke's mining bee (Andrena clarkella), indicating its release into the terrestrial environment by these insects. pherobase.com Long-chain ketones are also known constituents of some plant essential oils and can be formed during the microbial metabolism of hydrocarbons.

Due to its estimated low water solubility and high octanol-water partition coefficient (log Kow), this compound is expected to exhibit strong sorption to organic matter in soil and sediment. chemeo.com This would limit its mobility in aqueous systems and reduce its bioavailability in the water column. Conversely, its vapor pressure suggests a potential for volatilization from dry surfaces and subsequent atmospheric transport. cem.com The distribution of this compound in the environment is therefore a dynamic interplay between its tendency to adsorb to solids and its potential to enter the atmosphere.

Table 1: Estimated Physical and Chemical Properties of this compound

| Property | Estimated Value | Unit | Source |

|---|---|---|---|

| Molecular Formula | C15H30O | chemeo.comnist.govchemspider.com | |

| Molecular Weight | 226.40 | g/mol | chemeo.comnist.gov |

| Normal Boiling Point | 596.47 (323.32 °C) | K | chemeo.com |

| Water Solubility (logS) | -5.38 | mol/L | chemeo.com |

| Octanol/Water Partition Coefficient (log Kow) | 5.277 | chemeo.com | |

| Vapor Pressure | ln(Pvp) = 15.229 - 4963.12/(T - 98.428) | kPa | chemeo.com |

| McGowan's Characteristic Volume | 223.780 | ml/mol | chemeo.com |

Fate and Transport Studies in Environmental Systems

The ultimate fate of this compound in aerobic environments is expected to be mineralization to carbon dioxide and water through microbial activity. As described in the biotic degradation pathway, the key transformation products are esters (propyl dodecanoate (B1226587) and undecyl butanoate), followed by their hydrolysis products: propanol, dodecanoic acid, undecanol, and butanoic acid. These intermediates are readily biodegradable and are not expected to persist in the environment.

The identification of such transformation products in laboratory or field studies would provide direct evidence for the biodegradation of this compound.

The mobility of this compound in the environment is largely controlled by its adsorption and sorption behavior. Due to its hydrophobic nature, indicated by a high estimated log Kow of 5.277, this compound is expected to have a high soil organic carbon-water partition coefficient (Koc). chemeo.com This suggests that it will strongly bind to the organic matter fraction of soils and sediments. geology.czuw.edu.plmit.eduosti.govnih.govchemsafetypro.comnih.govecetoc.org

This strong sorption has several implications for its environmental fate:

Reduced Mobility: High adsorption to soil and sediment particles will significantly limit its transport with water, reducing the potential for groundwater contamination. chemsafetypro.comecetoc.org

Lower Bioavailability: Sorption can decrease the concentration of this compound in the dissolved phase, potentially reducing its availability to aquatic organisms and for microbial degradation.

Increased Persistence: While limiting mobility, strong sorption can also protect the molecule from degradation by sequestering it within the soil or sediment matrix.

The behavior of this compound in the environment is characteristic of a hydrophobic, semi-volatile organic compound. Its distribution is likely dominated by partitioning to organic matter in soils and sediments, with volatilization being a notable transport pathway. While abiotic degradation is expected to be slow, biotic degradation through microbial oxidation represents the primary pathway for its ultimate removal from the environment.

Biological Activities and Mechanistic Research of 4 Pentadecanone Excluding Clinical and Safety Data

Antimicrobial Research

Direct studies on the antimicrobial properties of 4-Pentadecanone are not extensively documented. However, the broader class of long-chain ketones and aldehydes has been a subject of interest for their potential to inhibit microbial growth.

Inhibitory Effects on Microbial Growth

Research on compounds with similar carbon chain lengths, such as pentadecanal, has demonstrated notable antibacterial activity. For instance, pentadecanal has been shown to inhibit the growth of Listeria monocytogenes nih.gov. The antimicrobial efficacy of such compounds is often associated with the balance between their hydrophilic and hydrophobic properties, which is influenced by the chain length mst.edu.

Studies on other ketones have also revealed antimicrobial potential. For example, certain trifluoromethyl ketones exhibit potent antibacterial activity against Gram-positive bacteria like Bacillus megaterium and Corynebacterium michiganese nih.gov. The inhibitory effects of ketone bodies on the growth of various bacteria, including Escherichia coli, Klebsiella pneumoniae, and Salmonella typhimurium, have also been reported nih.gov. These findings suggest that ketones, as a class of compounds, can interfere with bacterial proliferation.

While direct evidence for this compound is not available, the activity of its structural isomer, 2-Pentadecanone (B165419), has been noted. A trimethylated form of 2-pentadecanone has been identified as a component of plant extracts with antimicrobial effects nih.gov.

Table 1: Antimicrobial Activity of Structurally Related Ketones and Aldehydes

| Compound | Target Microorganism | Observed Effect | Reference |

| Pentadecanal | Listeria monocytogenes | Inhibition of growth | nih.gov |

| Trifluoromethyl ketones | Bacillus megaterium, Corynebacterium michiganese | Potent antibacterial activity | nih.gov |

| Ketone bodies | Escherichia coli, Klebsiella pneumoniae, Salmonella typhimurium | Inhibition of growth | nih.gov |

| 2-Pentadecanone, 6,10,14-trimethyl- | Not specified | Antimicrobial effects | nih.gov |

Mechanistic Studies of Antimicrobial Action (e.g., cellular membrane disruption, apoptosis induction)

The precise mechanisms by which long-chain ketones like this compound might exert antimicrobial effects have not been specifically elucidated. However, research on similar molecules provides potential models of action.

One proposed mechanism for the antimicrobial activity of related compounds is the disruption of the cellular membrane. The lipophilic nature of the long alkyl chain could facilitate insertion into the bacterial cell membrane, leading to instability, leakage of intracellular contents, and ultimately cell death. This mechanism is suggested for silver nanoparticles, which accumulate in the bacterial membrane researchgate.net. The balance between hydrophilic and hydrophobic portions of long-chain aldehydes and alcohols is also linked to their antimicrobial activity, suggesting a membrane-related interaction mst.edu.

Another potential mechanism is the inhibition of essential cellular processes. For instance, trifluoromethyl ketones are suggested to target membrane transporters, with their antibacterial effect being more pronounced in proton pump deficient mutants of E. coli nih.gov. Ketone bodies have been found to inhibit not only bacterial growth but also glucose utilization, indicating an interference with metabolic pathways nih.gov.

Anti-Inflammatory Research

Direct experimental data on the anti-inflammatory properties of this compound is scarce. However, research on other aliphatic and cyclic ketones suggests that this class of compounds may possess anti-inflammatory activity.

Modulation of Inflammatory Pathways (in vitro/cellular models)

A study on 4-Methylcyclopentadecanone (4-MCPC), an isomer of the known anti-inflammatory agent muscone, demonstrated potent anti-inflammatory effects in mouse models of edema mdpi.com. Treatment with 4-MCPC led to a significant reduction in the levels of pro-inflammatory mediators, including interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and prostaglandin E2 (PGE2) in inflamed tissues mdpi.com. This suggests that cyclic ketones with a similar number of carbon atoms may modulate key inflammatory pathways.

Furthermore, extracts from Amomum tsao-ko, which contain aliphatic ketones, have been shown to possess anti-inflammatory activities in vitro researchgate.net. While the specific contribution of each ketone was not detailed, it points to the potential of this class of compounds in mitigating inflammatory responses.

Cellular and Molecular Targets in Anti-Inflammatory Processes

The molecular targets of this compound in inflammatory processes have not been identified. However, based on the study of 4-Methylcyclopentadecanone, potential targets could include key signaling molecules and enzymes in the inflammatory cascade. The reduction of IL-1β, TNF-α, and PGE2 levels suggests an upstream regulatory effect on the pathways that produce these mediators mdpi.com. A decrease in myeloperoxidase (MPO) levels was also observed, indicating a potential reduction in neutrophil infiltration into inflamed tissues mdpi.com.

Anticancer Research

There is no direct research available on the anticancer properties of this compound. However, studies on its isomer, 2-Pentadecanone, and other related ketone-containing compounds have shown cytotoxic effects against cancer cell lines, suggesting a potential area for future investigation.

A study on a trimethylated derivative of 2-Pentadecanone reported cytotoxic effects in brine shrimp lethality tests and, more specifically, demonstrated that it inhibits the growth of A549 human lung cancer cells by inducing cell cycle arrest and apoptosis nih.gov. Another study identified 2-Pentadecanone, 6,10,14-trimethyl- as a metabolite in a plant extract that exhibited cytotoxic effects on MCF7 and HT29 cancer cell lines sciopen.comtechscience.com.

The potential mechanisms of anticancer activity for these related ketones include the disruption of cellular membranes and the induction of apoptosis nih.gov.

Table 2: Anticancer Activity of a Structurally Related Ketone

| Compound | Cancer Cell Line | Observed Effect | Reference |

| 2-Pentadecanone, 6,10,14-trimethyl- | A549 (Human lung carcinoma) | Inhibition of growth, induction of cell cycle arrest and apoptosis | nih.gov |

| 2-Pentadecanone, 6,10,14-trimethyl- | MCF7 (Human breast adenocarcinoma), HT29 (Human colorectal adenocarcinoma) | Cytotoxic effects | sciopen.comtechscience.com |

Effects on Cell Proliferation and Apoptosis (in vitro/cell line studies)

Current scientific literature available through extensive database searches does not provide specific data on the effects of this compound on cell proliferation or apoptosis in in vitro or cell line studies. Research typically employs assays such as XTT or clonogenic assays to determine the cytotoxic effects and impact on cell viability of various compounds nih.govmdpi.com. The process of apoptosis, or programmed cell death, is a key area of investigation in cancer research, with studies often focusing on how natural or synthetic compounds can induce this process in cancer cells mdpi.com. However, no such studies specifically investigating this compound were identified.

Table 1: In Vitro Studies on this compound and Cell Viability

| Assay Type | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Cell Proliferation | Not Specified | No data available | N/A |

Molecular Mechanisms of Action (e.g., cell cycle arrest, signaling pathway modulation)

There is no available research detailing the molecular mechanisms of action for this compound concerning cell cycle arrest or the modulation of signaling pathways. The cell cycle is a highly regulated process involving proteins such as cyclins and cyclin-dependent kinases (CDKs) mdpi.comyoutube.com. Disruption of this cycle at specific checkpoints, such as the G1 or G2/M phase, is a common mechanism for anticancer agents nih.govnih.gov. These agents can modulate signaling pathways like p53 to induce arrest nih.gov. While the general principles of these mechanisms are well-understood, their specific interaction with this compound has not been documented in the available scientific literature.

Table 2: Research on Molecular Mechanisms of this compound

| Mechanism | Target Pathway/Molecule | Finding | Reference |

|---|---|---|---|

| Cell Cycle Arrest | Not Specified | No data available | N/A |

Insecticidal and Pest Control Research

Biological Effects on Insects and Pests (e.g., as a semivolatile insecticidal compound)

No studies were found that identify or describe this compound as having insecticidal or pest-repellent properties. Research into natural compounds for pest management often investigates the biological effects of essential oils and their constituents, which can include repellent, antifeedant, and toxic activities researchgate.netresearchgate.net. Plant-derived volatile organic compounds (VOCs) play a significant role in defending against insect herbivores nih.govresearchgate.net. However, this compound is not mentioned in the surveyed literature as a compound with such insecticidal effects.

Mode of Action and Target Identification in Pest Organisms

Given the absence of information on the insecticidal activity of this compound, there is consequently no research on its mode of action or specific molecular targets in pest organisms. The Insecticide Resistance Action Committee (IRAC) classifies insecticides based on their mode of action, which commonly includes targeting the insect's nervous system, metabolic processes, or growth regulation ufl.eduresearchgate.net. For example, some natural insecticides function by disrupting nerve channels or interfering with molting hormones umd.edu. No such target has been identified for this compound.

Role in Biological Signaling and Interspecies Interactions

Pheromonal or Semiochemical Roles in Chemical Ecology

This compound has been identified as a semiochemical, a chemical substance that mediates interactions between organisms wikipedia.orgresearchgate.net. Specifically, it functions as a pheromone for the insect Andrena clarkella, commonly known as Clarke's mining bee pherobase.com. Pheromones are a class of semiochemicals used for intraspecific communication, affecting the behavior of other individuals of the same species wikipedia.orgbioprotectionportal.comsuterra.com. In the case of Andrena clarkella, this compound is part of the chemical communication system utilized by this species pherobase.com. The specific behavioral response elicited by this pheromone in Clarke's mining bee is a subject of chemical ecology research.

Table 3: Semiochemical Profile of this compound

| Compound | Organism | Family | Order | Signal Category | Reference |

|---|

Plant-Insect or Plant-Pathogen Interactions (e.g., defense mechanisms)

This compound, a saturated ketone, has been identified as a semiochemical, a chemical substance that carries a signal from one organism to another, influencing the behavior of the recipient. blogspot.com In the context of plant biology, such compounds are integral to the complex communication networks that govern interactions between plants and other organisms in their environment, including insects and pathogens. While direct and extensive research specifically elucidating the precise functions of this compound in these interactions is emerging, its chemical nature and the established roles of similar volatile organic compounds (VOCs) in plant defense provide a strong basis for its putative involvement in these processes.

Plants release a diverse array of VOCs in response to herbivory or pathogen attack. nih.govaloki.hunih.govnih.govresearchgate.netscielo.org.mx These volatile signals can act as a form of "eavesdropping" for other organisms, a phenomenon mediated by kairomones—semiochemicals that benefit the receiver but not the emitter. semiochemical.comwikipedia.orgfrontiersin.org It is plausible that this compound, as a plant-emitted volatile, could function as a kairomone, guiding the behavior of insects. For instance, herbivorous insects may use it as a cue to locate a suitable host plant for feeding or oviposition. Conversely, the natural enemies of these herbivores, such as parasitoids and predators, often exploit these same plant volatiles to pinpoint the location of their prey. semiochemical.comfrontiersin.org The release of a specific blend of VOCs, potentially including this compound, following insect damage can serve as an indirect defense mechanism for the plant by attracting these beneficial organisms.

In addition to its potential role in mediating tritrophic interactions, this compound may also be involved in direct plant defense against pathogens. Numerous plant-derived secondary metabolites, including various ketones, have demonstrated antimicrobial properties. nih.govmdpi.comhorizonepublishing.comepa.govnih.govresearchgate.netmdpi.comsabraojournal.orgnih.gov For example, a related compound, pentadecanal, has shown the ability to inhibit the growth of the foodborne pathogen Listeria monocytogenes. nih.gov This suggests that this compound could possess similar antifungal or antibacterial activities, contributing to the plant's chemical shield against pathogenic microorganisms. The compound has been identified in the volatile profiles of various plants, including rice, a crop known to employ a sophisticated arsenal of chemical defenses against pests and diseases. aloki.hunih.govnih.govresearchgate.netmdpi.commdpi.com

The following table summarizes research identifying this compound and related compounds in the context of plant volatiles and defense.

| Compound | Plant Species/Source | Organism Interacted With | Observed or Inferred Role |

| This compound | General (as a semiochemical) | Not specified | Behavior modification |

| Pentadecane | Rice (Oryza sativa) | Herbivores | Component of herbivore-induced volatile blend |

| Pentadecanal | Antarctic bacterium (Pseudoalteromonas haloplanktis) | Listeria monocytogenes | Antibacterial; growth inhibition |

| Various Ketones | Brassica incana | Not specified in detail | Component of volatile profile with potential antidiabetic and anti-obesity properties |

This interactive table allows for filtering and searching to explore the different contexts in which these compounds have been studied.

Structure Activity Relationship Sar Studies of 4 Pentadecanone and Its Derivatives

Correlating Structural Modifications with Observed Biological Activity or Other Properties

Currently, there is a notable absence of comprehensive studies detailing the synthesis of a wide range of 4-pentadecanone derivatives and the subsequent evaluation of their biological activities or other properties. Structure-activity relationship studies are fundamental to understanding how modifications to a parent molecule, such as altering chain length, introducing functional groups, or creating analogs, can impact its efficacy and interaction with biological targets.

One related study involved the synthesis of derivatives containing a pentadecanyl moiety, specifically pentadecanyl benzoxazinones and quinazolinones, which were evaluated for their antibacterial and anti-fungal properties. While this research incorporates a 15-carbon chain, it does not specifically use this compound as the starting scaffold, nor does it provide a systematic analysis of how structural changes to the ketone's position or alkyl chain would alter its activity. Without a series of related analogs of this compound and corresponding activity data, a formal SAR analysis cannot be constructed.

Computational Approaches to SAR (e.g., Quantitative Structure-Activity Relationships (QSAR), Molecular Docking)

Computational methods like QSAR and molecular docking are powerful tools for predicting the biological activity of compounds and understanding their interactions with specific protein targets. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. Molecular docking simulates the binding of a molecule to a target receptor, providing insights into binding affinity and orientation.

A thorough search of scientific databases reveals a lack of published QSAR or molecular docking studies specifically focused on this compound. Such studies would require a dataset of this compound derivatives with measured biological activities to build and validate predictive models. The absence of such data precludes the development of QSAR models for this compound. Similarly, without a known biological target for this compound, performing meaningful molecular docking studies is not feasible.

Influence of Stereochemistry on Activity and Recognition

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can be critical for its biological activity. researchgate.net Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit different activities because biological targets like enzymes and receptors are themselves chiral. nih.gov

This compound itself is an achiral molecule as it does not possess a stereocenter. Therefore, it does not exist as enantiomers. However, derivatives of this compound could be synthesized to contain chiral centers. For instance, the introduction of a substituent at a position other than the carbonyl carbon could create a stereocenter. Investigating the biological activity of different stereoisomers of such derivatives would be necessary to determine the influence of stereochemistry. At present, research detailing the synthesis of chiral derivatives of this compound and the differential effects of their stereoisomers on biological activity is not available in the reviewed literature.

Potential Academic and Industrial Research Applications of 4 Pentadecanone

Biorefinery and Biofuel Research (e.g., as a potential methyl ketone biofuel)

In the context of modern biorefineries, which aim to convert biomass into a spectrum of value-added products and biofuels, 4-Pentadecanone is studied as a potential "methyl ketone" biofuel. nih.govmdpi.com Research has focused on engineering microorganisms to produce a mixture of methyl ketones, including C11 to C15 chain lengths, which fall within the diesel fuel range. mdpi.com

These ketones are seen as promising biofuel candidates due to their highly reduced, aliphatic nature. mdpi.com Metabolic engineering strategies have been successfully employed in various microbial chassis, such as Escherichia coli, Pseudomonas taiwanensis, and the oleaginous yeast Yarrowia lipolytica, to produce these compounds. mdpi.comresearchwithrutgers.comresearchgate.net The general approach involves modifying the fatty acid β-oxidation pathway. Specific genetic modifications may include:

Truncating the β-oxidation cycle: For instance, by deleting the fadA gene, which encodes for 3-ketothiolase. researchgate.net

Overexpressing a thioesterase: The overexpression of thioesterases, such as FadM, helps to drain 3-keto-acyl-CoA intermediates from the modified β-oxidation cycle. mdpi.comresearchgate.net

Enhancing fatty acid synthesis: Ramping up the production of fatty acids provides the necessary precursors for methyl ketone synthesis. researchgate.net

Research has demonstrated significant increases in the production titers of methyl ketones through these bioengineering efforts. For example, engineered P. taiwanensis VLB120 has achieved production of 9.8 g/L of methyl ketones. researchgate.net The composition of the resulting methyl ketone mixture can also be tailored; for instance, engineering in Y. lipolytica has shifted production towards predominantly 2-pentadecanone (B165419) (a C15 ketone), which is beneficial for biofuel properties as shorter chain lengths can lower the melting point of the fuel mixture. researchwithrutgers.com

| Microorganism | Key Genetic Modifications | Reported Titer/Improvement | Primary Methyl Ketones Produced |

|---|---|---|---|

| Pseudomonas taiwanensis VLB120 | Deletion of 3-ketothiolase (fadA), overexpression of thioesterase (fadM) | 9.8 g/L total methyl ketones | C11-C15 mixture |

| Yarrowia lipolytica | Overexpression of thioesterase and peroxisomal targeting of bacterial methyl ketone biosynthesis pathway | 314.8 mg/L total methyl ketones | Shift towards 2-pentadecanone (C15) |

| Escherichia coli | Modification of β-oxidation pathway (fadA deletion, fadB overexpression), overexpression of thioesterase (FadM) | 3.4 g/L of C11 to C15 methyl ketones | C11-C15 mixture |

Advanced Materials Science Applications (e.g., as a monomer, solvent, or building block)

In materials science, the utility of a chemical compound is often dictated by its reactivity and physical properties. This compound holds potential in this area primarily as a synthetic building block and a specialized solvent.

Building Block: Ketones are recognized as valuable and strategic building blocks in organic synthesis. sigmaaldrich.com The carbonyl group in this compound is an active site for a variety of chemical transformations, allowing it to serve as a precursor for more complex molecules. sigmaaldrich.com It can undergo reactions such as reduction to form secondary alcohols, oxidation to yield carboxylic acids (under vigorous conditions), and various condensation and nucleophilic addition reactions at the carbonyl carbon. researchgate.net This versatility makes it a useful intermediate for synthesizing novel compounds with potential applications in pharmaceuticals or specialty chemicals. thegoodscentscompany.com

Solvent: Ketones, as a class, are considered oxygenated solvents. nih.gov this compound, with its long aliphatic chain and polar carbonyl group, possesses properties of a non-polar solvent with some capacity to dissolve more polar solutes. Its high boiling point and stability could make it suitable for specific industrial applications where a high-temperature, low-volatility solvent is required, such as in certain chemical syntheses or purification processes. mdpi.com The miscibility of solvents is a key area of research in materials science for applications like developing novel solvents for organic semiconductors or polymer research. sigmaaldrich.com

Monomer: While ketones can participate in some condensation reactions, they are not typically used as primary monomers for creating high-molecular-weight polymers in the same way as compounds like lactones or diacids. youtube.com Research into biodegradable aliphatic polyesters, for example, focuses on the ring-opening polymerization of large-ring lactones such as ω-pentadecalactone, which has a similar carbon backbone but features an ester group within a cyclic structure, rather than a ketone group in a linear chain. researchgate.netnih.gov Therefore, the direct application of this compound as a repeating monomer unit in polymerization is not a primary area of research.